molecular formula C18H17NO5 B135744 cis-Tranilast CAS No. 91920-58-0

cis-Tranilast

Cat. No.: B135744
CAS No.: 91920-58-0
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-NTMALXAHSA-N
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Description

cis-Tranilast: is a small molecule antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the management of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars in 1993. The compound has been used for the treatment of various allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .

Mechanism of Action

Target of Action

cis-Tranilast, an antiallergic drug, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in regulating the innate immune system and inflammatory signaling .

Mode of Action

This compound interacts with its target, the NLRP3 inflammasome, by binding to the NLRP3 protein and inhibiting its oligomerization . This interaction blocks the activation of the NLRP3 inflammasome, which in turn impedes the secretion of IL-1β from cells . It has also been found to inhibit the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NLRP3 inflammasome pathway . This pathway involves the assembly and activation of the NLRP3 inflammasome in response to pathogen-associated molecular patterns and damage-associated patterns. The activation of the NLRP3 inflammasome initiates the processing and release of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, this compound can suppress this inflammatory response .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy subjects. After single dosing, the mean peak plasma concentrations were found to be 42.2 ± 5.92 μg/mL, occurring at a time (Tmax) of 2.79 ± 1.14 hours . The elimination half-life and total body plasma clearance were 7.58 ± 1.44 hours and 8.12 ± 1.31 mL/h/kg, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and the suppression of inflammation . By inhibiting the NLRP3 inflammasome, this compound can reduce the release of pro-inflammatory cytokines, thereby suppressing inflammation . Additionally, it has been found to inhibit cancer cell growth and proliferation in various tumor models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been approved for use in Japan and South Korea for the management of bronchial asthma, allergic rhinitis, and atopic dermatitis . These are conditions that can be influenced by environmental factors such as allergens and air quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranilast involves the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis using engineered yeast strains. This method involves the co-expression of specific enzymes such as 4-coumarate/CoA ligase from Arabidopsis thaliana and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase from Dianthus caryophyllus. This approach allows for the efficient production of this compound and its analogs .

Chemical Reactions Analysis

Types of Reactions: cis-Tranilast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted analogs of this compound .

Scientific Research Applications

cis-Tranilast has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual action as an antiallergic and anti-fibrotic agent. Its ability to inhibit multiple pathways, including histamine release and TRPV2 channel activity, sets it apart from other similar compounds .

Properties

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424972
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-58-0
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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